Kurarinone

描述

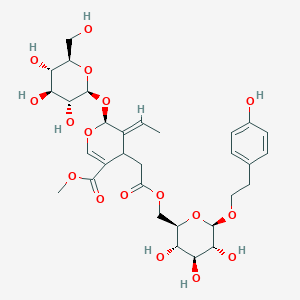

Kurarinone is a natural flavonoid found in the roots of Sophora flavescens . It has been shown to alleviate Parkinson’s disease symptoms in mice and has been used in traditional Chinese medicine to treat various conditions .

Synthesis Analysis

Kurarinone is metabolized in human liver microsomes (HLMs) and its metabolism significantly differs among species . The metabolic profiles of kurarinone and its inhibitory actions against cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes have been studied .

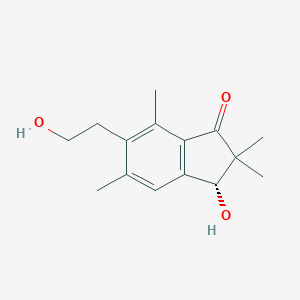

Molecular Structure Analysis

Kurarinone is a flavonoid isolated from the roots of Sophora flavescens . It has been suggested to exert potent antioxidant and immunosuppressive effects .

Chemical Reactions Analysis

Kurarinone is extensively converted to two glucuronides (M3 and M4) in HLMs . M3 formation was catalyzed by multiple UGT1As, with UGT1A3 showing the highest intrinsic clearance . M4 formation was catalyzed by UGT1A1, UGT2B4, and UGT2B7 .

Physical And Chemical Properties Analysis

Kurarinone is a primary reference substance with assigned absolute purity . It is stable if stored as directed and should be protected from light and heat .

科学研究应用

Anti-Inflammatory Activity

Kurarinone has been found to have potent anti-inflammatory effects . It activates the KEAP1/Nrf2 pathway to induce the expression of heme oxygenase-1 (HO-1) . This pathway plays a key role in regulating the antioxidant defense system, which has anti-inflammatory activity . Kurarinone also inhibits the expression of the inflammatory cytokine, interleukin (IL)-1β, and inducible nitric oxide synthase (iNos) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .

Antioxidant Activity

Kurarinone has been suggested to exert potent antioxidant effects . It increases the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1) . Kurarinone also induces several antioxidant enzymes, including superoxide dismutase (SOD), HO-1, glutathione peroxidase (GPX), and catalase (CAT), in human prostate cancer PC3 cells .

Chemoprevention Efficacy

Kurarinone possesses various pharmacological activities including chemoprevention efficacy . It has been found to have anticancer, anti-fungal, anti-bacterial, and anti-Corona virus potential .

Neuroprotective Activity

Kurarinone has been found to have neuroprotective effects . It has been reported to inhibit β-site APP cleaving enzyme 1 (BACE 1), acetylcholinesterase (AChE), and butyrylcholines- terase (BChE); suppress MAO; and protect hippocampal cells against neurotoxic chemicals .

Anti-Drug Resistance Activity

Kurarinone has been found to have anti-drug resistance potential . It can be used to combat drug-resistant strains of various diseases .

Alleviation of Parkinson’s Disease Symptoms

Kurarinone has been found to effectively alleviate the neuroinflammation in MPTP-induced PD mice, suggesting its potential in the treatment of Parkinson’s Disease .

作用机制

Target of Action

Kurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has been found to target multiple cellular components. It has been shown to interact with the NF-κB pathway, caspases , Bcl2 , Bcl-XL , and other molecular players involved in apoptosis . It also targets Vimentin , N-cadherin , E-cadherin , MMP2 , MMP3 , and MMP9 involved in metastasis . Furthermore, it has been identified to target soluble epoxide hydrolase (sEH) .

Mode of Action

Kurarinone interacts with its targets to induce various cellular changes. It inhibits cell cycle progression in the G2/M and Sub-G1 phase in a cancer-specific context . It induces apoptosis in cancer cells by modulating molecular players involved in apoptosis/anti-apoptotic processes such as NF-κB, caspase 3/8/9/12, Bcl2, Bcl-XL . It also inhibits metastasis in cancer cells by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 . Kurarinone has been found to inhibit sEH, which is associated with neuroinflammation in Parkinson’s disease .

Biochemical Pathways

Kurarinone affects several biochemical pathways. It modulates the STAT3 and Akt pathways, which are involved in stress-mediated anticancer activity . It also activates the KEAP1/Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1) , an antioxidant enzyme . In the context of Parkinson’s disease, kurarinone suppresses the activation of microglia involved in the nuclear factor kappa B signaling pathway .

Pharmacokinetics

Kurarinone has been found to be rapidly absorbed into plasma with good bioavailability (38.19%) and low clearance in a preclinical study . .

Result of Action

The action of Kurarinone results in a variety of molecular and cellular effects. It effectively inhibits the proliferation of cancer cells with higher selectivity towards cancer cells compared to respective normal cells . It also alleviates neuroinflammation in Parkinson’s disease models . Moreover, it has been found to exert potent antioxidant and immunosuppressive effects .

Action Environment

The action of Kurarinone can be influenced by environmental factors. For instance, the concentration of Kurarinone can affect its ability to activate certain pathways. At a concentration of 20–50 µM, Kurarinone has been shown to downregulate KEAP1 , leading to the stabilization of Nrf2 . .

安全和危害

属性

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTQKYMNTNISSZ-MWTRTKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956438 | |

| Record name | (-)-Kurarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone | |

CAS RN |

34981-26-5 | |

| Record name | Kurarinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Kurarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

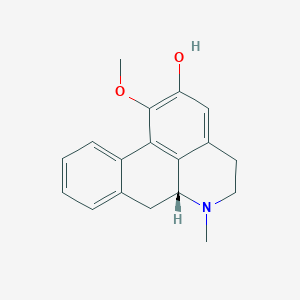

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

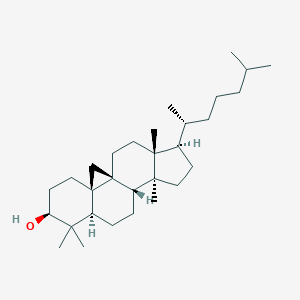

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)